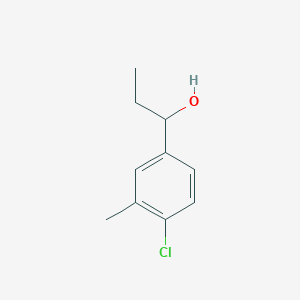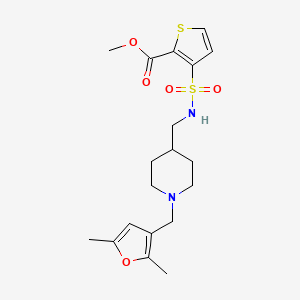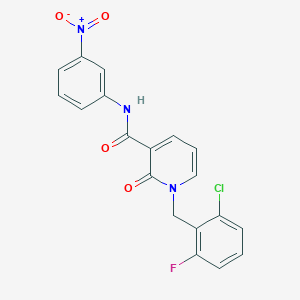
1-(4-Chloro-3-methylphenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is likely a derivative of propanol where a phenyl group (which is further substituted with a chlorine and a methyl group) is attached to the first carbon atom .
Synthesis Analysis
While the exact synthesis method for this compound is not available, similar compounds, such as 1-(4-Methylphenyl)-1-propanol, can be prepared by the reduction of 4′-methylpropiophenone .Wissenschaftliche Forschungsanwendungen
Volatile Organic Compounds (VOCs) in Medical Diagnosis
Volatile organic compounds (VOCs) such as 1-(4-Chloro-3-methylphenyl)propan-1-ol, produced by human metabolism, inflammation, and gut microbiota, are gaining attention in medical research for their potential as non-invasive biomarkers. The detection of VOCs through breath and fecal analysis has been shown to offer promising accuracy for diagnosing and monitoring conditions such as irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). This approach suggests the potential of VOCs in personalized medicine, especially for gastrointestinal disorders, demonstrating an exciting avenue for the application of compounds like 1-(4-Chloro-3-methylphenyl)propan-1-ol in clinical diagnostics and patient monitoring (Van Malderen et al., 2020).
Environmental Contaminants and Toxicology
Research into the environmental occurrence, toxicity, and degradation of triclosan (TCS), a broad-spectrum antibacterial agent, highlights concerns over synthetic compounds, including those structurally similar to 1-(4-Chloro-3-methylphenyl)propan-1-ol. Such studies underline the significance of understanding the environmental impact, bioaccumulation, and potential toxic effects of chemical compounds used in consumer products. This body of work is crucial for evaluating the ecological and health risks associated with widespread use of synthetic compounds (Bedoux et al., 2012).
Agricultural Chemicals and Toxicology
The toxicological studies and global trends in research related to the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), bear relevance to compounds like 1-(4-Chloro-3-methylphenyl)propan-1-ol in understanding their environmental impact and health risks. These investigations offer insights into the persistence, bioaccumulation, and toxic effects of widely used agricultural chemicals, informing regulatory and safety assessment practices to mitigate adverse outcomes on ecosystems and human health (Zuanazzi et al., 2020).
Chemical Synthesis and Industrial Applications
The synthesis and application of 1,3-propanediol, derived from glycerol, a byproduct of biodiesel production, demonstrate the industrial relevance of compounds structurally related or synthesized from 1-(4-Chloro-3-methylphenyl)propan-1-ol. This research area explores the potential of utilizing renewable resources for the production of valuable industrial chemicals, emphasizing the importance of developing efficient, cost-effective, and environmentally friendly processes (Da Silva Ruy et al., 2020).
Eigenschaften
IUPAC Name |
1-(4-chloro-3-methylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-3-10(12)8-4-5-9(11)7(2)6-8/h4-6,10,12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFNWOTWXBMMFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)Cl)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-methylphenyl)propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2502889.png)
![N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2502891.png)
![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2502893.png)
![9-{[3-(Morpholin-4-yl)propyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile](/img/structure/B2502894.png)



![ethyl 3-carbamoyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2502898.png)
![7-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2502899.png)

![N-(4-fluoro-2-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2502905.png)
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2502906.png)
![(1S,2S,5R,6S)-2-Amino-2-ethoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2502909.png)
![1-(Cyclopropanesulfonyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2502910.png)